2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)-
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Overview
Description
2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This specific compound features an amino group on the para position of one phenyl ring and a chlorine atom on the meta position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)- can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The typical reaction conditions include:
Reactants: 4-aminobenzaldehyde and 3-chloroacetophenone
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds by the formation of an enolate ion from the ketone, which then attacks the aldehyde to form the α,β-unsaturated carbonyl system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)- involves its interaction with specific molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The amino and chloro groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(3-chlorophenyl)-: Similar structure but with a hydroxyl group instead of an amino group.
2-Propen-1-one, 1-(4-aminophenyl)-3-(4-chlorophenyl)-: Similar structure but with the chlorine atom on the para position.
2-Propen-1-one, 1-(4-aminophenyl)-3-(3-methylphenyl)-: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
2-Propen-1-one, 1-(4-aminophenyl)-3-(3-chlorophenyl)- is unique due to the presence of both an amino group and a chlorine atom on different phenyl rings. This combination of functional groups can influence the compound’s reactivity, biological activity, and potential applications. The specific positioning of these groups can also affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCSZXHDUUMKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695649 |
Source
|
Record name | 1-(4-Aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693810-36-5 |
Source
|
Record name | 1-(4-Aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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